2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chlorophenyl group and a pyridinyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone typically involves the reaction of 2-chlorobenzaldehyde with 3-pyridylmethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of secondary alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, secondary alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1-(pyridin-2-YL)ethanone
- 2-(2-Chlorophenyl)-1-(pyridin-4-YL)ethanone
- 2-(2-Bromophenyl)-1-(pyridin-3-YL)ethanone
Uniqueness
2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone is unique due to the specific positioning of the chlorophenyl and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
31362-68-2 |
---|---|
Molecular Formula |
C13H10ClNO |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C13H10ClNO/c14-12-6-2-1-4-10(12)8-13(16)11-5-3-7-15-9-11/h1-7,9H,8H2 |
InChI Key |
NBIWKKRBJRQYME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CN=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.